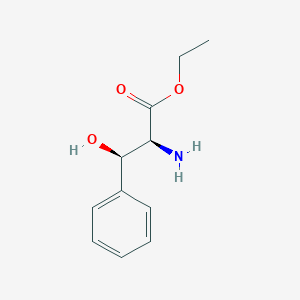
ethyl (2S,3R)-2-amino-3-hydroxy-3-phenylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2S,3R)-2-amino-3-hydroxy-3-phenylpropanoate is a chiral compound with significant importance in various fields of chemistry and biology. This compound is an ester derivative of phenylalanine, an essential amino acid, and exhibits unique stereochemistry due to its two chiral centers. The presence of both amino and hydroxyl functional groups makes it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2S,3R)-2-amino-3-hydroxy-3-phenylpropanoate typically involves the esterification of (2S,3R)-2-amino-3-hydroxy-3-phenylpropanoic acid. One common method is the reaction of the acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound often employs more efficient and scalable methods. One such method involves the use of flow microreactor systems, which allow for continuous production with better control over reaction conditions and higher yields . This method is more sustainable and versatile compared to traditional batch processes.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (2S,3R)-2-amino-3-hydroxy-3-phenylpropanoate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether under reflux.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Ethyl (2S,3R)-2-oxo-3-phenylpropanoate.
Reduction: Ethyl (2S,3R)-2-amino-3-hydroxy-3-phenylpropanol.
Substitution: Ethyl (2S,3R)-2-amino-3-hydroxy-3-phenylpropanoamide.
Wissenschaftliche Forschungsanwendungen
Ethyl (2S,3R)-2-amino-3-hydroxy-3-phenylpropanoate has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor for the synthesis of peptides and proteins with specific stereochemistry.
Medicine: Investigated for its potential use in drug development, particularly in designing enzyme inhibitors and receptor agonists.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of ethyl (2S,3R)-2-amino-3-hydroxy-3-phenylpropanoate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for various enzymes, influencing biochemical pathways. For example, it can inhibit aminopeptidases by binding to their active sites, thereby affecting protein metabolism .
Vergleich Mit ähnlichen Verbindungen
Ethyl (2S,3R)-2-amino-3-hydroxy-3-phenylpropanoate can be compared with other similar compounds such as:
(2S,3R)-3-methylglutamate: Another chiral amino acid derivative with similar stereochemistry but different functional groups.
(2S,3R)-2-amino-3-hydroxy-3-(4-methylsulfonyl)phenylpropanoate: A derivative with a sulfonyl group, offering different chemical reactivity and applications
These compounds share similar structural features but differ in their chemical properties and applications, highlighting the uniqueness of this compound.
Eigenschaften
Molekularformel |
C11H15NO3 |
|---|---|
Molekulargewicht |
209.24 g/mol |
IUPAC-Name |
ethyl (2S,3R)-2-amino-3-hydroxy-3-phenylpropanoate |
InChI |
InChI=1S/C11H15NO3/c1-2-15-11(14)9(12)10(13)8-6-4-3-5-7-8/h3-7,9-10,13H,2,12H2,1H3/t9-,10+/m0/s1 |
InChI-Schlüssel |
RCUYHYDTFXMONZ-VHSXEESVSA-N |
Isomerische SMILES |
CCOC(=O)[C@H]([C@@H](C1=CC=CC=C1)O)N |
Kanonische SMILES |
CCOC(=O)C(C(C1=CC=CC=C1)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-benzyl-3,4-dimethyl-5-[(3-nitrophenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12452499.png)
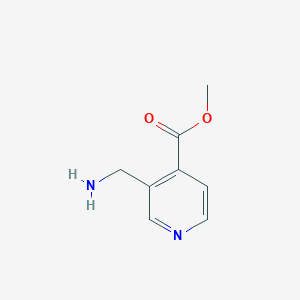
![N-[6-(4-Fluorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine](/img/structure/B12452505.png)
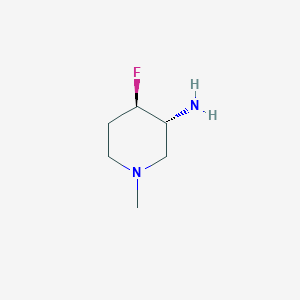
![2-hydroxy-N-{1-[(2-methylphenyl)carbamoyl]cyclohexyl}benzamide](/img/structure/B12452516.png)
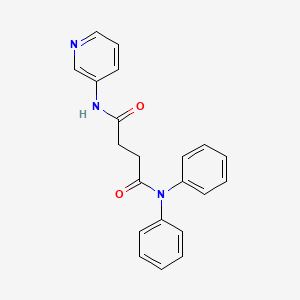
![5-(4-chlorophenyl)-N-[3-(2-oxochromen-3-yl)phenyl]furan-2-carboxamide](/img/structure/B12452549.png)
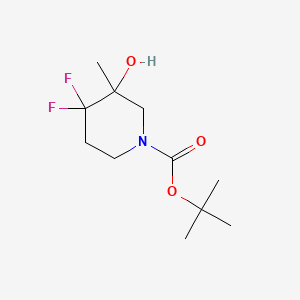

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide](/img/structure/B12452562.png)
![2-Morpholino-5-phenylthiazolo-[4,5-b]-pyridine-7-carbohydrazide](/img/structure/B12452568.png)
![3-Phenyl-2-thioxo-5-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazolidin-4-one](/img/structure/B12452573.png)
![N-benzyl-1-[4-(benzyloxy)-3-methoxybenzyl]-N-(2-hydroxyethyl)piperidine-4-carboxamide](/img/structure/B12452584.png)
![N-[5-(4-methylphenyl)benzimidazo[2,1-a]phthalazin-10-yl]-2-[4-(4-methylphenyl)-1-oxophthalazin-2(1H)-yl]acetamide](/img/structure/B12452597.png)
